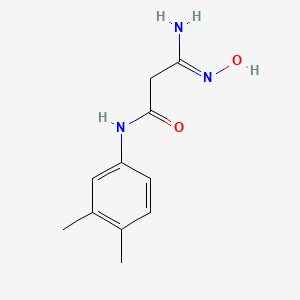![molecular formula C15H16O5 B5858343 dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate is a synthetic compound that has gained significant attention in the field of organic chemistry. It is commonly used as a reactant in various organic syntheses due to its ability to undergo diverse chemical transformations.
Mecanismo De Acción
The mechanism of action of dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate is primarily attributed to its ability to undergo diverse chemical transformations. It can undergo nucleophilic addition reactions, Michael addition reactions, and condensation reactions, among others. These reactions result in the formation of various organic compounds with unique properties and functionalities.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit moderate cytotoxicity against certain cancer cell lines. Further studies are required to understand its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate has several advantages for lab experiments. It is readily available, easy to handle, and can undergo diverse chemical transformations. Additionally, it is relatively inexpensive compared to other organic compounds. However, it has limitations such as its moderate stability and reactivity towards certain functional groups.
Direcciones Futuras
There are several future directions for the research and development of dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate. It can be used as a starting material in the synthesis of novel organic compounds with unique properties and functionalities. Additionally, its potential as a therapeutic agent can be explored further through extensive studies on its cytotoxicity and pharmacological properties.
Conclusion:
In conclusion, this compound is a versatile building block in organic chemistry. It has several applications in the synthesis of various organic compounds and has potential as a therapeutic agent. Further research is required to understand its biochemical and physiological effects and to explore its potential in various fields of research.
Métodos De Síntesis
Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate is synthesized by the reaction of dimethyl malonate with 2,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate has been extensively used as a versatile building block in the synthesis of various organic compounds. It has been employed in the synthesis of heterocyclic compounds, natural products, and pharmaceuticals. Additionally, it has been used as a reactant in the synthesis of fluorescent dyes and polymers.
Propiedades
IUPAC Name |
dimethyl 2-[2-(2,4-dimethylphenyl)-2-oxoethylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-9-5-6-11(10(2)7-9)13(16)8-12(14(17)19-3)15(18)20-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFNPHYYHSNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=C(C(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)

![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)